molecular formula C22H23N3O4 B2425448 (Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929403-07-6

(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2425448
M. Wt: 393.443
InChI Key: VDRMBYCXIUGTEA-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
BenchChem offers high-quality (Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual and/or Selective DNA-PK and PI3K Inhibition

Compounds with 2-morpholino-substituted-benzoxazine structures, including variants of the specified chemical, have been investigated for their inhibitory activities against DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K). These compounds exhibit potent and selective DNA-PK activity over PI3K, making them relevant for research into cancer therapeutics due to the role of DNA-PK in DNA repair processes and PI3K in cell growth and survival (Morrison et al., 2014).

Synthesis of Pyrrolo[2,1-c][1,4]oxazine Derivatives

The reaction of specific morpholino compounds with oxalyl chloride has been employed to synthesize pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones, showcasing the chemical versatility of morpholino-containing compounds in heterocyclic chemistry and their potential for further functionalization (Tret’yakov et al., 2020).

Anti-platelet and DNA-PK Inhibition Activities

Research on 2-(pyridin-3-ylamino)-4H-(substituted) benz[e]-1,3-oxazin-4-ones has demonstrated significant anti-platelet activity and DNA-PK inhibition. These findings suggest the therapeutic potential of such compounds in preventing blood clot formation and in cancer treatment, where DNA-PK plays a critical role in the DNA damage response (Ihmaid et al., 2012).

Adduct Formation with Heterocyclic Amines

Studies on bis(xylene-dithiocarboxylate)oxovanadiuum(IV) and its adducts with various amines, including morpholine and piperazine, have contributed to understanding the interaction between metal complexes and organic bases. Such research informs the development of coordination compounds with potential applications in catalysis, material science, and as bioactive molecules (Villarejo et al., 1992).

properties

IUPAC Name

(2Z)-8-(2-morpholin-4-ylethyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-21-17-3-4-19-18(22(17)29-20(21)12-16-2-1-5-23-13-16)14-25(15-28-19)7-6-24-8-10-27-11-9-24/h1-5,12-13H,6-11,14-15H2/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRMBYCXIUGTEA-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.